molecular formula C15H9Cl2NO2 B186776 3,3-Dichloro-1-phenylquinoline-2,4-dione CAS No. 17247-37-9

3,3-Dichloro-1-phenylquinoline-2,4-dione

Cat. No.: B186776
CAS No.: 17247-37-9
M. Wt: 306.1 g/mol
InChI Key: NBWVSBMFATXBKU-UHFFFAOYSA-N
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Description

3,3-Dichloro-1-phenylquinoline-2,4-dione is a halogenated quinoline-2,4-dione derivative characterized by a phenyl group at position 1 and two chlorine atoms at position 3 of the quinoline core. Quinoline-2,4-diones are notable for their versatility in organic synthesis, serving as precursors for pharmaceuticals, polymers, and functional materials . The dichloro substitution at position 3 likely enhances electrophilicity, making the compound a candidate for nucleophilic substitution or cycloaddition reactions, similar to other halogenated quinoline diones .

Properties

CAS No.

17247-37-9

Molecular Formula

C15H9Cl2NO2

Molecular Weight

306.1 g/mol

IUPAC Name

3,3-dichloro-1-phenylquinoline-2,4-dione

InChI

InChI=1S/C15H9Cl2NO2/c16-15(17)13(19)11-8-4-5-9-12(11)18(14(15)20)10-6-2-1-3-7-10/h1-9H

InChI Key

NBWVSBMFATXBKU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=O)C(C2=O)(Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=O)C(C2=O)(Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The structural distinctions between 3,3-Dichloro-1-phenylquinoline-2,4-dione and its analogs are critical in determining their physical, chemical, and functional properties. Below is a comparative analysis:

Compound Name Substituents Melting Point (°C) Synthesis Method Key References
3-Chloroquinoline-2,4(1H,3H)-dione Cl at C3 Not reported SO₂Cl₂ in dioxane
3,6-Dichloro-7-methoxy-3-phenylquinoline-2,4-dione Cl at C3/C6, Ph at C3, OMe at C7 Not reported SO₂Cl₂ on hydroxy precursor
1-(4-Nitrophenyl)-7-chloroquinoline-2,4-dione Cl at C7, NO₂-Ph at C1 Not reported Unspecified chlorination
3-Azidoquinoline-2,4(1H,3H)-dione N₃ at C3 Not reported NaN₃ substitution of Cl
3-Chloro-6-methoxy-3-propylquinoline-2,4-dione Cl at C3, OMe at C6, Pr at C3 138–142 SO₂Cl₂ on hydroxy precursor

Key Observations :

  • Substituent Effects: The presence of electron-withdrawing groups (e.g., Cl, NO₂) increases electrophilicity at the quinoline core, facilitating nucleophilic substitutions or cycloadditions . Methoxy groups (e.g., in 3,6-Dichloro-7-methoxy-3-phenylquinoline-2,4-dione) may enhance solubility or alter crystallinity .
  • Steric Considerations : Bulky substituents (e.g., phenyl, propyl) at C3 can hinder reactivity at adjacent positions .

Chlorination Techniques :

  • Sulfuryl Chloride (SO₂Cl₂): Widely used for introducing chlorine atoms into hydroxyquinoline precursors. For example, 3-chloroquinoline-2,4-dione is synthesized by reacting 4-hydroxyquinolin-2(1H)-one with SO₂Cl₂ in dioxane at 50–55°C . Similarly, 3,6-Dichloro derivatives are obtained via excess SO₂Cl₂ under controlled conditions .
  • Selectivity: Chlorination at C3 is favored due to the electron-deficient nature of the quinoline-2,4-dione core, though over-chlorination can occur at adjacent positions (e.g., C6, C8) with prolonged reaction times .

Reactivity :

  • Azide Substitution: 3-Chloroquinoline-2,4-diones react with sodium azide (NaN₃) to form 3-azido derivatives, which participate in copper-catalyzed [3+2] cycloadditions with terminal alkynes to yield triazoles .
  • Nucleophilic Displacement : The chlorine atoms in 3,3-dichloro derivatives are susceptible to displacement by amines, thiols, or alkoxides, enabling diversification into functionalized analogs .

Physical and Chemical Properties

Melting Points :

  • 3-Chloro-6-methoxy-3-propylquinoline-2,4-dione melts at 138–142°C, while its hydroxy precursor (4C) exhibits a higher melting point (238–243°C), likely due to hydrogen bonding in the latter .

Spectroscopic Data :

  • ¹H/¹³C NMR: Aromatic protons in chlorinated quinoline diones typically resonate at δ 7.5–8.5 ppm, while carbonyl carbons (C2, C4) appear at δ 160–180 ppm .
  • IR Spectroscopy : Strong C=O stretches near 1700 cm⁻¹ and C-Cl vibrations at 600–800 cm⁻¹ are characteristic .

Polymer Chemistry :

Crystallography :

  • Bis-(β-enamino-pyran-2,4-dione) derivatives exhibit stable crystal structures dominated by H···H and O···H interactions . Similar studies on chlorinated quinoline diones could reveal packing patterns influenced by halogen bonding .

Conclusion: 3,3-Dichloro-1-phenylquinoline-2,4-dione occupies a unique niche among halogenated quinoline diones, with structural features enabling diverse synthetic modifications. Its reactivity profile aligns with analogs like 3-chloroquinoline-2,4-dione, though dichloro substitution may enhance electrophilicity for advanced applications in materials science or medicinal chemistry. Further studies on its crystallography and biological activity are warranted.

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